molecular formula C25H18N4S2 B3008059 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 835910-85-5

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B3008059
CAS No.: 835910-85-5
M. Wt: 438.57
InChI Key: HMUHETHOCWJLNG-UHFFFAOYSA-N
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Description

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with a phenyl group and a pyrazole ring, which is further substituted with thiophene groups

Preparation Methods

The synthesis of 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, which in this case would be a thiophene-substituted diketone.

    Quinazoline Core Formation: The quinazoline core can be synthesized through the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the pyrazole ring with the quinazoline core, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions such as microwave-assisted synthesis or continuous flow chemistry.

Chemical Reactions Analysis

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the pyrazole ring or the quinazoline core.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the thiophene rings, using reagents like halogens or nitro groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to its complex structure and potential interactions with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its conjugated system and electronic properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved could be related to cell signaling, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline include other quinazoline derivatives, pyrazole derivatives, and thiophene-containing compounds. For example:

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR).

    Pyrazole Derivatives: Compounds like celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.

    Thiophene-Containing Compounds: Compounds like thiophene-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of these three moieties, providing a unique set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4S2/c1-2-8-17(9-3-1)24-18-10-4-5-11-19(18)26-25(27-24)29-21(23-13-7-15-31-23)16-20(28-29)22-12-6-14-30-22/h1-15,21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUHETHOCWJLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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